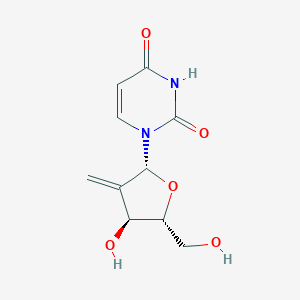

Uridine, 2'-deoxy-2'-methylene-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative, has been reported . The transformation most likely diverges from the SN1 or SN2 pathway, but instead operates via a neighboring-group participation mechanism .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Other Compounds

2’-Deoxy-2’-methyleneuridine can be used in the synthesis of other compounds. For instance, it has been used in the practical synthesis of (2′R)-2′-Deoxy-2′-C-methyluridine . This process involved diastereoselective hydrogenation of 2′-deoxy-2′-exo-methyleneuridine under homogeneous conditions using a low loading of a chiral Rh catalyst .

Anti-Influenza Therapy

2’-Deoxy sugar derivatives of uridine, which include 2’-Deoxy-2’-methyleneuridine, have shown promising results in anti-influenza virus activity . These compounds target the glycan processing steps during the maturation of viral glycoproteins . This suggests that 2’-Deoxy-2’-methyleneuridine could be a potential candidate for the development of new anti-influenza therapies .

Safety and Hazards

Future Directions

Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The development of more efficient synthetic methods for these molecules is a promising area of research . Additionally, the role of uridine in glucose metabolism and lipid metabolism is a topic of ongoing research, with potential implications for the treatment of metabolic disorders .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxy-2’-methyleneuridine is the Escherichia coli ribonucleoside diphosphate reductase (RDPR) . This enzyme plays a crucial role in DNA synthesis, making it a significant target for this compound .

Mode of Action

2’-Deoxy-2’-methyleneuridine functions as an irreversible inactivator of the RDPR . It undergoes abstraction of H3’ to give an allylic radical that captures a hydrogen atom and decomposes to an active alkylating furanone species . This interaction with its target leads to significant changes in the enzyme’s activity, effectively inhibiting its function .

Biochemical Pathways

The compound affects the biochemical pathway involving the RDPR . By inhibiting this enzyme, 2’-Deoxy-2’-methyleneuridine disrupts the normal process of DNA synthesis. The downstream effects of this disruption are still under investigation.

Pharmacokinetics

DMDC has low systemic clearance, a moderate volume of distribution, and a short elimination half-life of between 2 and 6 hours . Renal clearance of DMDC accounts for approximately 30 to 50% of total clearance . These properties may provide some insight into the ADME properties of 2’-Deoxy-2’-methyleneuridine, but direct studies on this compound are needed for accurate information.

Result of Action

The result of 2’-Deoxy-2’-methyleneuridine’s action is the inhibition of RDPR, leading to a disruption in DNA synthesis . This disruption can have significant molecular and cellular effects, potentially leading to cell death .

properties

IUPAC Name |

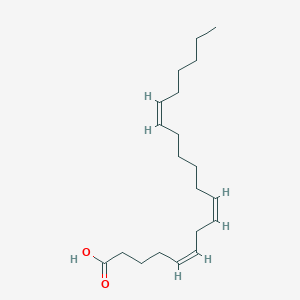

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-methyleneuridine | |

CAS RN |

119410-95-6 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)

![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)